2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS No.: 922001-21-6
Cat. No.: VC7513996
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922001-21-6 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.406 |
| IUPAC Name | 2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H22N2O4/c1-3-22-11-12-26-18-10-9-14(13-16(18)20(22)24)21-19(23)15-7-5-6-8-17(15)25-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | FFUPHHPQIBGDBL-UHFFFAOYSA-N |
| SMILES | CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide, reflects its hybrid structure:
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Benzoxazepine core: A seven-membered ring system containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The 5-oxo group introduces a ketone functionality, while the ethyl substituent at position 4 contributes to steric and electronic modulation.
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Benzamide side chain: Linked via an amide bond to the benzoxazepine’s 7-position, this moiety features an ethoxy group at the benzene ring’s 2-position.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₂N₂O₄ | PubChem |
| Molecular weight | 354.4 g/mol | PubChem |
| SMILES | CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC | PubChem |
| InChI Key | FFUPHHPQIBGDBL-UHFFFAOYSA-N | PubChem |
The planar benzamide group and non-planar benzoxazepine ring create a semi-rigid structure, potentially influencing binding interactions with biological targets.
Synthesis and Production Strategies
Laboratory-Scale Synthesis
A multi-step synthetic route is typically employed:
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Benzoxazepine precursor preparation: Cyclocondensation of o-aminophenol derivatives with ethyl glycinate under acidic conditions forms the tetrahydrobenzoxazepine scaffold.
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Amide coupling: Reacting the benzoxazepine amine with 2-ethoxybenzoyl chloride in dichloromethane, using triethylamine as a base, yields the target compound.
Critical parameters:
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Temperature: Reactions are conducted at 0–5°C to minimize side reactions during acylation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Industrial Considerations
Scale-up challenges include:
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Solvent recovery: Toluene or dichloromethane recycling systems reduce environmental impact.
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Continuous flow systems: Microreactors improve heat transfer and reaction homogeneity, enhancing yield reproducibility.
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The 5-oxo group undergoes selective oxidation:
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Ketone to carboxylic acid: Treatment with KMnO₄ in acidic media converts the ketone to a carboxyl group, enabling salt formation for improved solubility.
Reduction Reactions
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Ketone to alcohol: LiAlH₄ reduces the 5-oxo group to a hydroxyl, altering hydrogen-bonding capacity.
Amide Bond Reactivity
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Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond, regenerating the benzoxazepine amine and 2-ethoxybenzoic acid.
Table 2: Representative Reaction Outcomes
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivative |
| Reduction | LiAlH₄, dry THF, 0°C | Secondary alcohol derivative |
| Hydrolysis | 6M HCl, reflux, 12h | 4-Ethyl-2,3-dihydro-1,4-benzoxazepin-7-amine + 2-ethoxybenzoic acid |
Biological Activity and Hypothesized Mechanisms
Anticancer Activity
Preliminary studies on similar molecules suggest:
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Apoptosis induction: Activation of caspase-3/7 pathways in breast cancer cell lines (e.g., MCF-7).
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Cell cycle arrest: G1 phase blockade via CDK4/6 inhibition.
Research and Industrial Applications
Medicinal Chemistry
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Lead compound optimization: The ethoxy group’s electron-donating effects can be tuned to enhance blood-brain barrier penetration.
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Prodrug development: Esterification of the amide nitrogen improves oral bioavailability.
Materials Science
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Coordination polymers: The amide and ether functionalities enable metal-organic framework (MOF) synthesis with potential gas storage applications.
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